molecular formula C21H18N4O3S B12140301 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12140301
M. Wt: 406.5 g/mol
InChI Key: NFTQBPZDWUIFDS-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with a sulfanyl acetamide moiety and a 4-phenoxyphenyl substituent. The 1,2,4-triazole core is known for its versatile biological activity, including antimicrobial, anti-inflammatory, and antiviral properties . The furan-2-yl group at position 5 of the triazole ring enhances electronic interactions, while the 4-phenoxyphenyl group contributes to lipophilicity and target binding . Its synthesis typically involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides under alkaline conditions .

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H18N4O3S/c1-25-20(18-8-5-13-27-18)23-24-21(25)29-14-19(26)22-15-9-11-17(12-10-15)28-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,26)

InChI Key

NFTQBPZDWUIFDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and catalysts is also critical to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the triazole ring can produce dihydrotriazoles .

Scientific Research Applications

2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Anti-Exudative Activity

The target compound’s analogs demonstrate anti-exudative effects in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides reduced inflammation by 45–60% in rats, while diclofenac achieved 65% inhibition .

Antimicrobial and Antioxidant Activity

Derivatives with pyridin-4-yl or electron-withdrawing aryl groups (e.g., KA3, KA4, KA7) showed potent antimicrobial activity (MIC: 12.5–25 µg/mL against E. coli and S. aureus) and antioxidant activity (IC~50~: 18–22 µM in H~2~O~2~ scavenging assays) . The target compound’s 4-phenoxyphenyl group may improve membrane penetration but requires empirical validation.

Antiviral Activity

Key Advantages and Limitations

  • Advantages: The 4-phenoxyphenyl group may enhance blood-brain barrier penetration compared to nitro or halogenated analogs .
  • Limitations : Lack of reported quantitative activity data for the target compound limits direct comparison with analogs.

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